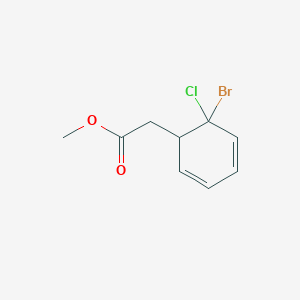
2,3,4,6-Tetra-O-benzoyl-a-D-glucopyranose
描述
2,3,4,6-Tetra-O-benzoyl-alpha-D-glucopyranose is a derivative of D-glucopyranose, a six-membered ring form of glucose. This compound is often used as an intermediate in the synthesis of various glucosylated derivatives. It is characterized by the presence of four benzoyl groups attached to the glucose molecule, which enhances its stability and reactivity in chemical processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetra-O-benzoyl-alpha-D-glucopyranose typically involves the benzoylation of D-glucopyranose. One common method includes the reaction of D-glucopyranose with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride .
Industrial Production Methods
In an industrial setting, the production of 2,3,4,6-Tetra-O-benzoyl-alpha-D-glucopyranose may involve large-scale benzoylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
化学反应分析
Types of Reactions
2,3,4,6-Tetra-O-benzoyl-alpha-D-glucopyranose undergoes various chemical reactions, including:
Hydrolysis: The benzoyl groups can be hydrolyzed under acidic or basic conditions to yield D-glucopyranose.
Reduction: The compound can be reduced to remove the benzoyl groups, often using reagents like lithium aluminum hydride.
Substitution: The benzoyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Hydrolysis: D-glucopyranose.
Reduction: D-glucopyranose.
Substitution: Various glucosylated derivatives depending on the nucleophile used.
科学研究应用
2,3,4,6-Tetra-O-benzoyl-alpha-D-glucopyranose is widely used in scientific research, particularly in the fields of:
Chemistry: As an intermediate in the synthesis of complex glucosylated molecules.
Biology: In the study of carbohydrate metabolism and enzyme interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds for the treatment of diseases like diabetes and cancer.
Industry: In the production of glycosylated products and as a stabilizing agent in various formulations
作用机制
The mechanism of action of 2,3,4,6-Tetra-O-benzoyl-alpha-D-glucopyranose involves its role as a glucosyl donor in glycosylation reactions. The benzoyl groups enhance the reactivity of the glucose molecule, facilitating the transfer of the glucosyl moiety to acceptor molecules. This process is often catalyzed by enzymes or chemical catalysts, leading to the formation of glycosidic bonds .
相似化合物的比较
Similar Compounds
2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Similar in structure but with benzyl groups instead of benzoyl groups.
2,3,4,6-Tetra-O-acetyl-D-glucopyranose: Contains acetyl groups instead of benzoyl groups.
1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose: Another acetylated derivative of D-glucopyranose
Uniqueness
2,3,4,6-Tetra-O-benzoyl-alpha-D-glucopyranose is unique due to its benzoyl groups, which provide greater stability and reactivity compared to other protecting groups like acetyl or benzyl. This makes it particularly useful in synthetic chemistry for the preparation of complex glucosylated derivatives .
属性
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-tribenzoyloxy-6-hydroxyoxan-2-yl]methyl benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28O10/c35-30(22-13-5-1-6-14-22)40-21-26-27(42-31(36)23-15-7-2-8-16-23)28(43-32(37)24-17-9-3-10-18-24)29(34(39)41-26)44-33(38)25-19-11-4-12-20-25/h1-20,26-29,34,39H,21H2/t26-,27-,28+,29-,34+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDYAJBVISGNLC-RZDXDWDHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Bromo-2,2-difluorobenzo[d][1,3]dioxole-4-carboxylic acid](/img/structure/B3277703.png)



![7H-Furo[3,2-g][1]benzopyran-6-acetic acid,3-(4-bromophenyl)-5-methyl-7-oxo-](/img/structure/B3277727.png)








![5-Methoxybenzo[d]isoxazol-3(2H)-one](/img/structure/B3277812.png)
